sodium;3,5-dichloro-2-hydroxybenzenesulfonate
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Overview
Description
Sodium;3,5-dichloro-2-hydroxybenzenesulfonate: is a chemical compound with the molecular formula C6H3Cl2NaO4S and a molecular weight of 265.05 g/mol . It is commonly used in conjunction with 4-aminoantipyrine and hydrogen peroxide for chromogenic quantitation of uric acid in serum and urine samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium;3,5-dichloro-2-hydroxybenzenesulfonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonic acid with sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the compound is produced by dissolving the phospholipids in a chloroform:methanol mixture (2:1 by volume), evaporating the solvent, and redissolving the residue in an aqueous zwitterionic detergent solution .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used in chromogenic quantitation of uric acid in serum and urine samples .
- Component of Trinder reagent for measuring hydrogen peroxide generation in automated systems .
Biology and Medicine:
- Employed in diagnostic assays for peroxidase in coupled enzymatic reactions .
- Utilized in the development of optical biosensors .
Industry:
Mechanism of Action
Mechanism: Sodium;3,5-dichloro-2-hydroxybenzenesulfonate acts as a chromogenic substrate in enzymatic reactions. When used with 4-aminoantipyrine and hydrogen peroxide, it forms a colored compound that can be measured spectrophotometrically .
Molecular Targets and Pathways: The compound targets peroxidase enzymes and participates in the generation of hydrogen peroxide, which is then quantified using spectrophotometric methods .
Comparison with Similar Compounds
Properties
IUPAC Name |
sodium;3,5-dichloro-2-hydroxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWCVZCSJHJYFW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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